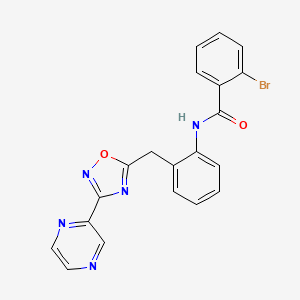

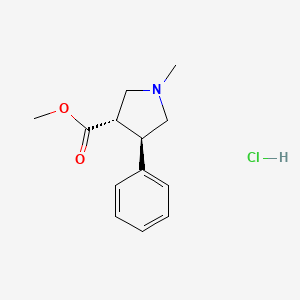

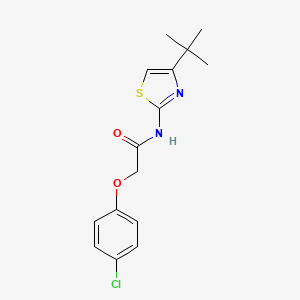

![molecular formula C17H17FN2 B2527034 1-[(4-Fluorophenyl)methyl]-2-propylbenzimidazole CAS No. 537701-13-6](/img/structure/B2527034.png)

1-[(4-Fluorophenyl)methyl]-2-propylbenzimidazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 1-[(4-Fluorophenyl)methyl]-2-propylbenzimidazole is a derivative of benzimidazole, a heterocyclic aromatic organic compound. This compound is not directly mentioned in the provided papers, but its structure suggests it could be related to the pharmacologically active benzimidazoles and benzothiazoles that have been synthesized and evaluated for their antitumor properties. The presence of a fluorine atom on the phenyl ring is a common feature in these compounds, which is known to influence their biological activity and metabolic stability .

Synthesis Analysis

The synthesis of related fluorinated benzimidazole derivatives typically involves the cyclocondensation of diamines with fluorinated benzoic acids or their derivatives. For instance, the synthesis of 2-([4-18F]fluorophenyl)benzimidazole was optimized using microwave-assisted cyclocondensation, which is a technique that could potentially be applied to the synthesis of this compound . The synthesis of similar compounds often requires careful selection of solvents, catalysts, and reaction conditions to achieve the desired product .

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is crucial for their biological activity. For example, the crystal structure of a closely related compound, 1-(4-fluorobenzyl)-2-(4-cyanophenyl)-1H-benzimidazole-5-carbonitrile, revealed an intramolecular hydrogen bond and a crystal packing governed by intermolecular hydrogen bonds . These structural features are important for the stability and reactivity of the molecule and could be relevant for the compound .

Chemical Reactions Analysis

Benzimidazole derivatives can undergo various chemical reactions, including substitutions and conjugations, to modify their biological activity. For example, amino acid conjugation has been used to improve the solubility and pharmacokinetic properties of antitumor benzothiazoles . Similar strategies could be employed to modify the chemical properties of this compound for potential pharmaceutical applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structure. The introduction of fluorine atoms and other substituents can significantly affect these properties. For instance, the poor aqueous solubility of some benzothiazoles has limited their development, prompting the synthesis of benzimidazoles with potentially superior pharmaceutical properties . The specific properties of this compound would need to be determined experimentally, but they are likely to be influenced by the presence of the fluorophenyl group and the propyl substituent.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- Practical Synthesis : A practical synthesis method for 2-Fluoro-4-bromobiphenyl, a key intermediate for the manufacture of related compounds, has been developed. This method addresses the cost and safety issues associated with previous approaches, providing a more accessible route for producing benzimidazole derivatives (Qiu et al., 2009).

Biological Activities and Applications

- Antimicrobial Activity : Studies have highlighted the occurrence and behavior of parabens, which share structural similarities with benzimidazole derivatives, in aquatic environments. These compounds act as preservatives in various products due to their antimicrobial properties, although their environmental impact is under scrutiny (Haman et al., 2015).

- Synthetic Procedures for Biological Interest : Benzazoles, including benzimidazole derivatives, exhibit a variety of biological activities. Synthetic chemists focus on developing new procedures to access compounds with guanidine moieties, highlighting their potential therapeutic applications (Rosales-Hernández et al., 2022).

- Drug Repurposing and Anticancer Effects : Benzimidazole antihelminthics, such as mebendazole, albendazole, and flubendazole, have shown potent anticancer effects. These findings suggest the therapeutic potential of repurposing existing drugs, including benzimidazole derivatives, for cancer treatment (Nath et al., 2020).

Wirkmechanismus

Target of Action

Compounds like “1-[(4-Fluorophenyl)methyl]-2-propylbenzimidazole” often target specific proteins or enzymes in the body. The exact target would depend on the specific structure of the compound and its functional groups. For example, benzimidazole derivatives are known to have a wide range of biological activities and can bind with high affinity to multiple receptors .

Eigenschaften

IUPAC Name |

1-[(4-fluorophenyl)methyl]-2-propylbenzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN2/c1-2-5-17-19-15-6-3-4-7-16(15)20(17)12-13-8-10-14(18)11-9-13/h3-4,6-11H,2,5,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQGVFZGNTJMPQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

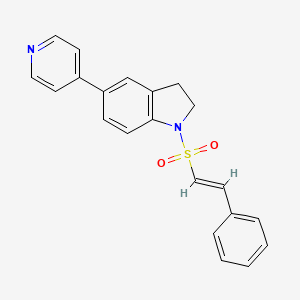

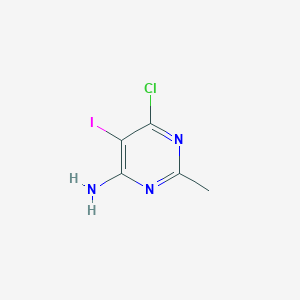

![2-[1-[(4-Ethoxyphenyl)methyl]piperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2526959.png)

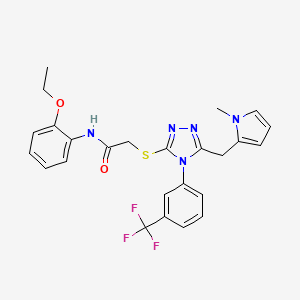

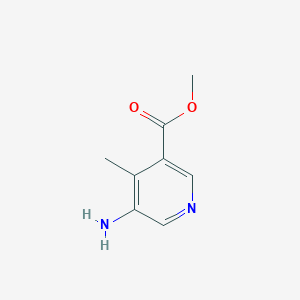

![N-(6-{[(4-chlorophenyl)sulfinyl]methyl}-2-methyl-4-pyrimidinyl)-N-(2,4-dichlorobenzyl)amine](/img/structure/B2526961.png)

![6-[[4-(4-methoxyphenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/no-structure.png)

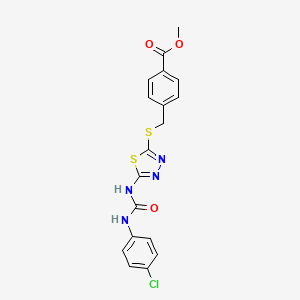

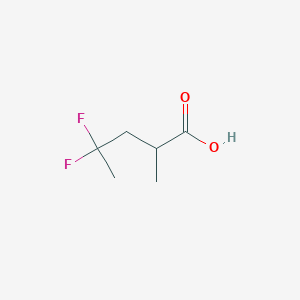

![2-[2-(2-anilino-1,3-thiazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B2526969.png)

![4-methoxy-2,3,5-trimethyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B2526972.png)